2,2-Dichloro-N-methoxy-N-methylacetamide
Description
2,2-Dichloro-N-methoxy-N-methylacetamide is a chloroacetamide derivative characterized by two chlorine atoms at the α-carbon of the acetamide backbone and methoxy-methyl substitution on the nitrogen.
Properties
Molecular Formula |
C4H7Cl2NO2 |
|---|---|
Molecular Weight |
172.01 g/mol |
IUPAC Name |
2,2-dichloro-N-methoxy-N-methylacetamide |
InChI |
InChI=1S/C4H7Cl2NO2/c1-7(9-2)4(8)3(5)6/h3H,1-2H3 |
InChI Key |
KLKJZFDQACQDQK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C(Cl)Cl)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Chloroacetamide Derivatives
*Estimated based on molecular formula.
Key Structural and Functional Differences
Chlorine Substitution: The dichloro substitution in the target compound distinguishes it from mono-chloro analogs like Metolachlor and Alachlor. In contrast, 2-Chloro-N-methoxy-N-methylacetamide (mono-chloro) is smaller and less reactive, limiting its herbicidal utility but favoring research applications .
N-Substituents :
- The –N(OMe)(Me) group in the target compound differs from the aryl and alkyl substitutions in herbicides like Alachlor (–N(2,6-diethylphenyl)(methoxymethyl)). This may reduce soil persistence compared to Alachlor, which has longer environmental half-life due to hydrophobic aryl groups .
Hydrogen Bonding and Crystallography :
- Analogous dichloroacetamides, such as 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide, exhibit N–H⋯O and C–H⋯O hydrogen bonding, forming stable crystalline structures. This suggests that the target compound may also display strong intermolecular interactions, affecting solubility and formulation .
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